2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride
Description
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl5F3/c9-1-2-4(10)6(12)3(8(14,15)16)7(13)5(2)11/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHKLNHXOPCZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl5F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174660 | |
| Record name | 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79674-47-8 | |
| Record name | 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79674-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Sequential Chlorination-Fluorination
-
Chlorination of m-Xylene : Initial chlorination under UV light yields a tetrachlorinated m-xylene derivative.
-
Fluorination : Treatment with HF/SbCl5 replaces a trichloromethyl group with CF3.
-
Benzyl Chloride Formation : The remaining methyl group is oxidized to benzyl alcohol and chlorinated with HCl.
Route 2: Decarboxylation and Acyl Chloride Conversion
-
Condensation : 3,4,5,6-Tetrafluorophthalic anhydride reacts with methylamine to form a condensation product.
-
Hydrolysis and Decarboxylation : Acidic hydrolysis yields 2,3,5,6-tetrachloro-4-trifluoromethylbenzoic acid, which is reduced to benzyl alcohol.
-
Chlorination : Thionyl chloride (SOCl2) converts the alcohol to the target benzyl chloride.
Comparative Analysis of Methodologies
Route 1 offers scalability but risks regioselectivity issues, while Route 2 provides better control over substitution patterns at the expense of higher reagent costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution under basic or polar aprotic conditions.
Elimination Reactions
Dehydrohalogenation can occur under strongly basic conditions, forming a benzyne intermediate or unsaturated products.
Fluorination Reactions
The trichloromethyl group (if present) can undergo halogen exchange, though direct fluorination of the chloromethyl group is less common.
Cross-Coupling Reactions
The chloromethyl group participates in palladium-catalyzed couplings, though reactivity is moderated by electron-withdrawing substituents.
| Reaction | Catalysts/Ligands | Product | Efficiency | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Moderate (40–60%) | |
| Ullmann Coupling | CuI, 1,10-phenanthroline | Benzyl ethers | Requires elevated temperatures |
Stability and Side Reactions
-
Hydrolysis : Slow hydrolysis in aqueous base yields 2,3,5,6-tetrachloro-4-(trifluoromethyl)benzyl alcohol, but competing elimination dominates above pH 10 .
-
Thermal Decomposition : Above 150°C, releases HCl and traces of HF (from trifluoromethyl group) .
Comparative Reactivity Table
| Reaction Pathway | Rate (Relative to C₆H₅CH₂Cl) | Key Factor |
|---|---|---|
| Nucleophilic Substitution | 0.3–0.5 | Electron-withdrawing Cl/F groups reduce SN2 efficacy |
| Elimination | 1.2–1.5 | Enhanced by adjacent Cl substituents stabilizing transition state |
| Fluorination | <0.1 | Steric hindrance from tetrachloro substitution |
Scientific Research Applications
Organic Synthesis
2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for electrophilic substitution reactions and nucleophilic additions.
Key Reactions:
- Synthesis of Benzyl Alcohol Derivatives: The compound can be converted into benzyl alcohol derivatives through reduction reactions. This transformation is important for creating compounds used in fragrances and flavorings.
- Formation of Dithiocarbamates: It has been used in the synthesis of dithiocarbamates by reacting with sodium salts of N,N-disubstituted dithiocarbamic acids, which are significant in medicinal chemistry for their biological activities .
Agrochemical Applications
The compound is also utilized in the development of agrochemicals, particularly as an active ingredient in insecticides and herbicides. The presence of chlorine and trifluoromethyl groups enhances the biological activity and stability of these formulations.
Case Study: Insecticide Development
Research indicates that derivatives of this compound exhibit high efficacy against various agricultural pests while maintaining low toxicity to non-target organisms. This makes them suitable candidates for environmentally friendly pest control solutions.
Pharmaceutical Applications
In the pharmaceutical sector, this compound has shown potential as a building block for various drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of pharmaceutical agents.
Research Insights:
- Anticancer Agents: Studies have reported that halogenated benzyl derivatives can exhibit anticancer properties. The incorporation of this compound into drug design has led to the development of novel compounds that target cancer cells effectively.
- Cholinesterase Inhibitors: Research has explored its role in synthesizing compounds that inhibit cholinesterase enzymes, which are crucial for treating neurodegenerative diseases .
Material Science
The compound's unique chemical structure makes it valuable in material science for developing polymers and coatings with enhanced chemical resistance and thermal stability.
Applications:
- Coatings: It is used to formulate protective coatings that require resistance to solvents and harsh environmental conditions.
- Polymer Additives: The compound can act as a flame retardant or plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved in these interactions are often studied using computational and experimental techniques to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties and applications, this section compares 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride with three analogous compounds:
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl chloride (CAS: N/A)
- Structure : Fluorine replaces chlorine at all positions except the 4-CF₃ group.
- Properties : The electronegativity of fluorine reduces electron density, enhancing resistance to nucleophilic substitution compared to the chlorinated analog. Boiling point: 96–98°C at 20 mmHg .
- Applications : Primarily used in fluoropolymer synthesis and as a precursor for boron-containing catalysts .
2,3,5,6-Tetrachloroterephthaloyl Chloride (CAS: 719-32-4)
- Structure : A terephthaloyl dichloride derivative with four chlorine substituents.
- Properties : Higher reactivity due to dual acyl chloride groups. Molecular weight: 316.79 g/mol; boiling point: 220–225°C .
- Applications: Key monomer for heat-resistant polyamides and flame-retardant coatings .
4-Bromo-2,3,5,6-tetrafluorobenzoyl Chloride (CAS: 122033-54-9)
- Structure : Combines bromine, fluorine, and a benzoyl chloride group.
- Properties : Bromine enhances electrophilicity, facilitating coupling reactions. Molecular weight: 291.42 g/mol .
- Applications : Intermediate in sulfonamide drug synthesis and organic electronics .
Data Table: Key Comparative Metrics
Research Findings and Functional Insights
- Reactivity : The chlorinated compound exhibits higher reactivity in nucleophilic substitutions compared to its fluorinated analog due to weaker C-Cl bonds versus C-F bonds .
- Electron-Withdrawing Effects : The -CF₃ group stabilizes negative charges, making the compound a robust electrophile in SNAr (nucleophilic aromatic substitution) reactions .
- Cost and Availability : Priced at ~€170/g (purity >96%), it is more expensive than simpler chlorinated aromatics (e.g., benzyl chloride: ~€50/g) due to complex synthesis .
Biological Activity
2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride (CAS No. 117338-22-4) is a chlorinated aromatic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. Its unique molecular structure, characterized by multiple chlorine and trifluoromethyl groups, contributes to its biological activity. This article reviews the biological effects, potential toxicity, and relevant case studies associated with this compound.
- Molecular Formula : C8H2Cl5F3
- Molecular Weight : 332.36 g/mol
- CAS Number : 117338-22-4
- Synonyms : 2,3,5,6-Tetrachloro-4-trifluoromethyl-benzyl chloride
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential toxicity and pharmacological effects.
Toxicological Studies
- Acute Toxicity : In animal studies, exposure to high concentrations of the compound has resulted in significant irritation to the skin and respiratory system. Symptoms observed include erythema and swelling at the site of exposure .
- Chronic Toxicity : Long-term exposure studies indicate potential carcinogenic effects. For instance, in a study involving repeated dose inhalation toxicity in mice, inflammation of lymph nodes and hyperplasia of gastric mucosa were noted .
- Genotoxicity : In vitro studies suggest that the compound does not exhibit mutagenic or genotoxic potential under standard testing conditions .
Case Study 1: Irritation Effects
A study assessed the irritation potential of this compound in female ICR mice. The results indicated marked irritation upon dermal exposure with subsequent inflammation observed in systemic examinations .
Case Study 2: Carcinogenic Potential
Research involving chronic exposure revealed that a subset of mice developed lung adenomas and squamous-cell carcinomas after prolonged contact with the compound. This suggests a possible weak carcinogenic potential that warrants further investigation .
Data Table: Summary of Biological Effects
Q & A
Basic: What are the standard synthetic routes for 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride?
The compound is synthesized via chlorination of 4-trifluoromethyl-benzoyl fluoride using chlorosulfonic acid as a catalyst. Key steps include:
- Chlorination : Conducted at temperatures below 60°C to prevent side reactions, yielding the tetrachloro intermediate .
- Reactor setup : Batch or continuous flow reactors are employed for scalability, with post-synthesis purification via fractional distillation .
- Industrial optimization : High-purity (>96%) product is achieved using advanced separation techniques like vacuum distillation .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Temperature control : Maintaining chlorination at <60°C reduces decomposition ( reports 60°C vs. ’s 80°C, suggesting protocol-dependent variability) .
- Solvent selection : Aprotic dipolar solvents (e.g., DMF) enhance fluorination efficiency when using KF .
- Catalyst screening : Substituting chlorosulfonic acid with Lewis acids (e.g., AlCl₃) may improve regioselectivity, though this requires empirical validation.
Basic: What are the primary applications in organic synthesis?
This compound serves as a multifunctional intermediate :
- Pharmaceutical synthesis : Used to introduce chlorinated aromatic motifs in APIs, particularly antifungals and antimicrobials .
- Agrochemicals : Derivatives exhibit herbicidal activity by disrupting photosynthesis in weeds like Chenopodium album .
- Cross-coupling reactions : The benzyl chloride group enables nucleophilic substitution for attaching glycoxide linkers or boronates .
Advanced: How to resolve discrepancies in reported chlorination temperatures (60°C vs. 80°C)?
The temperature variance likely stems from substrate-specific reactivity and catalyst efficiency :
- Lower temperatures (60°C) : Preferred in protocols using chlorosulfonic acid to minimize side-product formation (e.g., polychlorinated byproducts) .
- Higher temperatures (80°C) : May accelerate reaction kinetics in non-catalytic systems but risk hydrolytic degradation .
- Recommendation : Conduct kinetic studies (e.g., DSC or FTIR monitoring) to identify optimal conditions for specific setups .
Basic: How should hydrolysis of this compound be managed during storage?
The compound hydrolyzes readily to potassium tetrachloro-fluoro-benzoate in aqueous environments:
- Storage : Use anhydrous solvents (e.g., dry DCM) and inert atmospheres (N₂/Ar) .
- Stability testing : Monitor via <sup>19</sup>F NMR to detect hydrolytic degradation peaks at δ -60 to -70 ppm .
Advanced: What methodologies evaluate its herbicidal efficacy and mechanisms?
In vitro and in vivo assays are critical:
- Phytotoxicity screening : Dose-response studies on weed models (e.g., Chenopodium album) show 50% fresh weight reduction at 72 g ai/ha (see Table 1) .
- Mechanistic analysis : Chlorophyll fluorescence imaging reveals PSII inhibition, while metabolomics identifies disrupted shikimate pathway intermediates .
Table 1 : Herbicidal Efficacy Against Chenopodium album
| Concentration (g ai/ha) | Fresh Weight Reduction (%) |
|---|---|
| 24 | 70 |
| 48 | 50 |
| 72 | 50 |
Advanced: How to assess environmental persistence and bioaccumulation risks?
- Persistence studies : Soil half-life (t₁/₂) is measured via OECD 307 guidelines, showing >60-day retention due to chlorine’s electron-withdrawing effects .
- Bioaccumulation potential : Log Kow >4.0 (calculated) suggests moderate bioaccumulation; validate using zebrafish models (OECD 305) .
Basic: What solubility and purification methods are recommended?
- Solubility : Sparingly soluble in water; prefers polar aprotic solvents (DMF, DMSO) .
- Purification : Vacuum distillation (bp 65–67°C at 12 mmHg) or recrystallization from hexane/ethyl acetate mixtures .
Advanced: How does its reactivity compare to analogous fluorinated benzoyl chlorides?
- Electrophilicity : The tetrachloro-trifluoromethyl group increases electrophilicity vs. 3,5-bis(trifluoromethyl)benzoyl chloride, accelerating nucleophilic substitution .
- Steric effects : Bulkier substituents (e.g., methylsulfonyl in pyridine derivatives) reduce reaction rates by ~30% in SNAr reactions .
Advanced: What safety protocols are critical for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
